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Lactose(Monohydrate) - 10039-36-6

Lactose(Monohydrate)

Catalog Number: EVT-1522077
CAS Number: 10039-36-6
Molecular Formula: C9H10O
Molecular Weight: 0
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Product Introduction

Overview

Lactose monohydrate is a disaccharide composed of glucose and galactose, primarily found in milk and dairy products. It is classified as a carbohydrate and is commonly used in the food and pharmaceutical industries. Lactose monohydrate has a molecular formula of C₁₂H₂₂O₁₁·H₂O, with a molecular weight of approximately 360.32 g/mol. This compound plays a crucial role in nutrition, serving as an energy source, and is also utilized as an excipient in drug formulations due to its favorable properties.

Source and Classification

Lactose monohydrate is derived from whey, a byproduct of cheese production, through processes such as ultrafiltration and crystallization. It can also be synthesized from lactose through hydrolysis. In terms of classification, lactose is categorized into two anomeric forms: alpha-lactose and beta-lactose, with the monohydrate form being the most stable under standard conditions.

Synthesis Analysis

Methods

The synthesis of lactose monohydrate can be achieved through various methods:

  1. Crystallization from Whey: This involves concentrating whey to increase lactose concentration, followed by cooling to promote crystallization.
  2. Enzymatic Hydrolysis: Lactose can be hydrolyzed into glucose and galactose using lactase enzymes, which can then be reconstituted to form lactose monohydrate.
  3. Chemical Synthesis: Although less common, chemical methods can be employed to synthesize lactose from simpler sugars.

Technical Details

The crystallization process typically requires controlling temperature and concentration to favor the formation of the monohydrate form. For instance, cooling whey at specific rates allows for optimal crystal growth while minimizing impurities.

Molecular Structure Analysis

Lactose monohydrate consists of two sugar units linked by a glycosidic bond. The structural representation shows:

  • Glucose Unit: An α-D-glucopyranosyl unit.
  • Galactose Unit: A β-D-galactopyranosyl unit.

The water of crystallization (H₂O) is integrated into the structure, contributing to its stability and solubility properties. The specific arrangement of atoms results in distinct physical properties that are critical for its applications.

Data

  • Molecular Formula: C₁₂H₂₂O₁₁·H₂O
  • Molecular Weight: 360.32 g/mol
  • Solubility: Soluble in water; solubility varies with temperature.
Chemical Reactions Analysis

Lactose undergoes several chemical reactions:

  1. Mutarotation: The interconversion between alpha-lactose and beta-lactose occurs in aqueous solutions due to the opening and closing of the sugar ring.
  2. Fermentation: Lactose can be fermented by certain bacteria to produce lactic acid, which is essential in yogurt production.
  3. Hydrolysis: Under acidic or enzymatic conditions, lactose can be hydrolyzed into glucose and galactose.

Technical Details

The mutarotation process can be monitored using polarimetry, measuring the specific rotation of the solution as it transitions between forms.

Mechanism of Action

In biological systems, lactose serves primarily as an energy source. Upon ingestion, it is hydrolyzed by lactase enzymes present in the small intestine into glucose and galactose. These monosaccharides are then absorbed into the bloodstream for energy production or further metabolism.

Data

  • Enzymatic Activity: The activity of lactase varies among individuals; those with low lactase levels may experience lactose intolerance.
  • Absorption Rates: Glucose and galactose are rapidly absorbed through the intestinal lining.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Approximately 202°C (decomposes)
  • Hygroscopicity: Lactose monohydrate is hygroscopic, meaning it can absorb moisture from the environment.

Chemical Properties

  • pH Range: Generally neutral (pH 6-7)
  • Stability: Stable under normal storage conditions but sensitive to high humidity and temperatures above 93°C which may lead to degradation or conversion to other forms.
Applications

Lactose monohydrate has diverse applications:

  1. Pharmaceuticals: Used as an excipient in tablet formulations due to its compressibility and flow properties.
  2. Food Industry: Acts as a sweetener and bulking agent in various food products.
  3. Nutritional Supplements: Commonly found in infant formulas and nutritional drinks due to its energy-providing capabilities.
Chemical Structure and Molecular Properties of Lactose Monohydrate

Disaccharide Composition: β-D-Galactose and D-Glucose Linkage

Lactose monohydrate is a disaccharide composed of two monosaccharide units: β-D-galactopyranose and D-glucopyranose, linked via a β-1→4 glycosidic bond. Its systematic IUPAC name is β-D-galactopyranosyl-(1→4)-D-glucose, with the molecular formula C₁₂H₂₂O₁₁·H₂O [2] [8]. The glucose moiety exists in α- or β-anomeric forms, while galactose remains fixed in the β-configuration. This linkage confers reducing properties to lactose, enabling mutarotation and participation in Maillard browning reactions [2] [6]. The molecular structure results in a molar mass of 360.31 g/mol (342.30 g/mol anhydrous basis + 18.01 g/mol for water) [1] [5].

Crystalline Forms: α-Lactose Monohydrate vs. β-Lactose Anhydrous

Lactose exhibits polymorphism, with α-lactose monohydrate (Lα·H₂O) and β-lactose anhydrous (Lβ) being the most industrially relevant forms [3] [9]:

Table 1: Properties of Key Lactose Crystalline Forms

Propertyα-Lactose Monohydrateβ-Lactose Anhydrous
Crystal SystemMonoclinicOrthorhombic
Water Content5% (stoichiometric hydrate)0%
Melting Point202°C252°C
HygroscopicityLowHigh
Solubility (20°C)70 g/L500 g/L
Thermodynamic StabilityStable <93.5°CStable >93.5°C
Primary Production MethodCooling crystallization (<93.5°C)Crystallization (>93.5°C) or methanol treatment

Lα·H₂O forms hard, tomahawk-shaped crystals below 93.5°C and is thermodynamically stable in humid conditions. In contrast, Lβ crystallizes above 93.5°C as uneven diamond-shaped crystals and exhibits higher solubility and sweetness intensity (1.05–1.22× sweeter than α-form) [2] [9]. Under high humidity, Lβ readily converts to Lα·H₂O due to its hygroscopic nature [9].

Mutarotation Dynamics in Aqueous Solutions

In aqueous solutions, lactose undergoes mutarotation – a dynamic equilibrium between α- and β-anomers mediated by the open-chain aldehyde form. This process is pH- and temperature-dependent:

  • Equilibrium Composition: At 20°C, the equilibrium ratio is 37:63 (α:β), shifting to 28:72 at 93.5°C [2] [7].
  • Kinetics: Mutarotation is slowest at pH 5, accelerating under acidic or alkaline conditions. During cooling crystallization (e.g., at 9 K/h to 10°C), the β/α ratio can reach 2.19 (36% above equilibrium) due to preferential crystallization of α-anomers. This creates kinetic barriers for crystallization control [7].
  • Epimerization: Above 143.8°C, solid-state α-lactose undergoes partial conversion to β-lactose (0.28%/min at 160°C), attributed to thermal desorption of hydrate water [4].

Table 2: Mutarotation Kinetics Under Different Conditions

Conditionβ/α RatioDeviation from EquilibriumImplication
Equilibrium (20°C)1.700%Standard reference
Cooling to 10°C2.19+36%Crystallization limited by mutarotation
Cooling to 25°C1.72+8%Milder kinetic disruption

Hydration States and Thermodynamic Stability

Lactose crystalline forms exhibit distinct stability zones defined by relative humidity (RH) and temperature:

  • α-Lactose Monohydrate (Lα·H₂O): Stable at RH >10% below 120°C. Dehydrates to α-hygroscopic anhydrate (LαH) at 120°C under vacuum, which rapidly rehydrates to Lα·H₂O at RH ≥10% (20°C) [9].
  • α-Stable Anhydrate (LαS): Forms at >160°C or via methanol dehydration. Converts to Lα·H₂O at RH ≥75% over ≈5 days (25°C) [9].
  • β-Lactose Anhydrous (Lβ): Converts to Lα·H₂O at RH ≥75% over ≈80 days (25°C). Its deliquescence point is 0.97 aw at 25°C, lower than Lα·H₂O (0.99 aw) [9] [3].

The RH-temperature stability diagram reveals critical boundaries:

  • Deliquescence: Lβ deliquesces at lower RH than Lα·H₂O across all temperatures.
  • Hydration Thresholds:
  • LαH → Lα·H₂O: ≥10% RH (20–50°C)
  • LαS → Lα·H₂O: ≥75% RH (20°C)
  • Lβ → Lα·H₂O: ≥75% RH (20°C, slow kinetics) [9]
  • Temperature Effects: Increasing temperature reduces the deliquescence RH for all forms due to enhanced solubility, as described by the Clausius-Clapeyron relationship [9].

These transitions impact industrial processing. For example, spray-dried amorphous lactose (containing both anomers) is highly unstable and crystallizes to Lα·H₂O upon water adsorption, releasing heat and potentially causing caking [3] [8].

Properties

CAS Number

10039-36-6

Product Name

Lactose(Monohydrate)

Molecular Formula

C9H10O

Synonyms

LactoseGr99+%(Monohydrate)

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